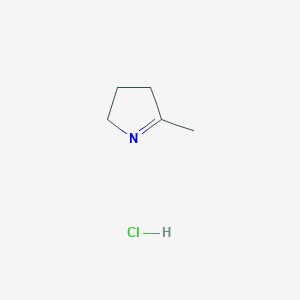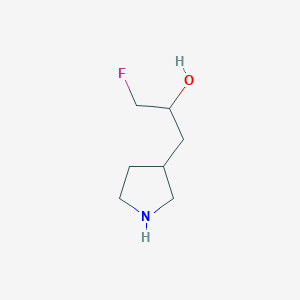
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol is a chemical compound with the molecular formula C7H14FNO. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a fluorinated propanol chain.
Preparation Methods
The synthesis of 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and fluorinated alcohols.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the alcohol, followed by nucleophilic substitution with a fluorinated alkyl halide.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (PCC, Dess-Martin periodinane), reducing agents (Pd/C, lithium aluminum hydride), and nucleophiles (amines, thiols). .
Scientific Research Applications
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include modulation of neurotransmitter systems or inhibition of specific enzymes
Comparison with Similar Compounds
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol can be compared with other similar compounds:
Similar Compounds: Compounds such as 3-(pyrrolidin-1-yl)propan-1-ol and 2-phenyl-3-pyrrolidin-1-yl-propan-1-ol share structural similarities.
Properties
Molecular Formula |
C7H14FNO |
|---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
1-fluoro-3-pyrrolidin-3-ylpropan-2-ol |
InChI |
InChI=1S/C7H14FNO/c8-4-7(10)3-6-1-2-9-5-6/h6-7,9-10H,1-5H2 |
InChI Key |
AXEIRMYPEZTJPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Methoxyphenyl)oxiran-2-yl]methanol](/img/structure/B13259725.png)
![2-[(Butan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13259743.png)

![2-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13259748.png)
![N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13259749.png)
![2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13259760.png)
amine](/img/structure/B13259768.png)

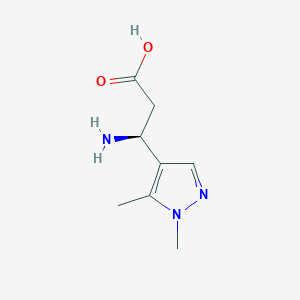
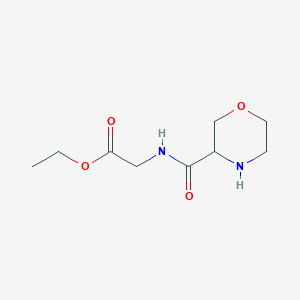
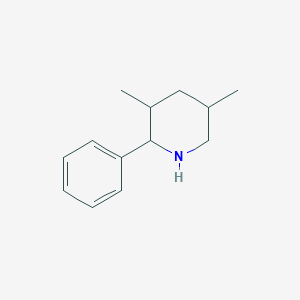
![3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13259798.png)
![1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13259800.png)
